molecular formula C30H42N7O18P3S B048042 4-coumaroyl-CoA CAS No. 119785-99-8

4-coumaroyl-CoA

Cat. No. B048042
M. Wt: 913.7 g/mol
InChI Key: DMZOKBALNZWDKI-MATMFAIHSA-N
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Description

Synthesis Analysis

The synthesis of 4-Coumaroyl-CoA is catalyzed by 4-Coumarate:CoA ligase (4CL), which converts 4-coumaric acid to 4-Coumaroyl-CoA in the presence of ATP and CoA. Studies have highlighted the enzyme's flexibility and specificity towards its substrates, including the identification of key residues crucial for catalysis and substrate specificity (Li & Nair, 2015). Enzymatic assays further demonstrate that 4CL can process a range of phenolic substrates, indicating a broad specificity that channels precursors into the phenylpropanoid pathway (Lee et al., 2007).

Molecular Structure Analysis

Crystal structures of 4CL isoforms complexed with substrates have provided insights into the enzyme's functional mechanisms, revealing the conformational changes during the catalytic cycle and the interactions critical for substrate binding and specificity. These structures facilitate understanding of how 4CL achieves its specificity and efficiency in catalyzing the formation of 4-Coumaroyl-CoA (Hu et al., 2010).

Chemical Reactions and Properties

4-Coumaroyl-CoA participates in several key reactions within the phenylpropanoid pathway, acting as a substrate for the biosynthesis of lignin, flavonoids, and other phenolic compounds. The versatility of 4CL, which catalyzes the formation of 4-Coumaroyl-CoA, underscores the compound's central role in plant secondary metabolism. Mechanistic studies reveal that the reaction catalyzed by 4CL involves an ATP-dependent activation of the hydroxycinnamic acids, forming an enzyme-bound intermediate before the final thioesterification (Watanabe et al., 2018).

Physical Properties Analysis

While specific physical properties of 4-Coumaroyl-CoA are not extensively detailed in the available literature, the structural insights into 4CL enzyme complexes offer indirect information about the physicochemical interactions essential for the stability and reactivity of 4-Coumaroyl-CoA. These include interactions with ATP, CoA, and the phenolic substrates, which are critical for the enzyme's activity and the efficient production of 4-Coumaroyl-CoA.

Chemical Properties Analysis

The chemical properties of 4-Coumaroyl-CoA, such as its reactivity in enzymatic reactions leading to the synthesis of diverse phenylpropanoids, reflect its role as a key metabolic intermediate. The enzyme 4CL's substrate specificity and catalytic efficiency are central to understanding 4-Coumaroyl-CoA's involvement in plant secondary metabolism, particularly in the context of lignin and flavonoid biosynthesis (Hu et al., 1998).

Future Directions

The 4-coumaroyl-CoA ligases (4CLs) contribute to channelizing flux of different phenylpropanoid biosynthetic pathways . The enzyme is valuable in metabolic pathway engineering for curcuminoids, resveratrol, biofuel production, and nutritional improvement . Vigorous analysis of regulation at the functional and expression level is obligatory to attain efficient commercial production of candidate metabolites using 4CL .

properties

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-3-(4-hydroxyphenyl)prop-2-enethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H42N7O18P3S/c1-30(2,25(42)28(43)33-10-9-20(39)32-11-12-59-21(40)8-5-17-3-6-18(38)7-4-17)14-52-58(49,50)55-57(47,48)51-13-19-24(54-56(44,45)46)23(41)29(53-19)37-16-36-22-26(31)34-15-35-27(22)37/h3-8,15-16,19,23-25,29,38,41-42H,9-14H2,1-2H3,(H,32,39)(H,33,43)(H,47,48)(H,49,50)(H2,31,34,35)(H2,44,45,46)/b8-5+/t19-,23-,24-,25+,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMZOKBALNZWDKI-MATMFAIHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C=CC4=CC=C(C=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)/C=C/C4=CC=C(C=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H42N7O18P3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001028841
Record name p-Coumaroyl-CoA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001028841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

913.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-coumaroyl-CoA

CAS RN

119785-99-8
Record name Coenzyme A, S-[(2E)-3-(4-hydroxyphenyl)-2-propenoate]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119785-99-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Coumaroyl-coenzyme A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119785998
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Coumaroyl-CoA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001028841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name COUMAROYL-COA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9S49N6ER4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4-Coumaroyl-CoA
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0060153
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,630
Citations
CM Palmer, KK Miller, A Nguyen, HS Alper - Metabolic engineering, 2020 - Elsevier
… Beyond TAL production, we establish biosynthesis of the 4-coumaroyl-CoA derived … lipolytica is an ideal polyketide production host for more complex 4-coumaroyl-CoA derived …
Number of citations: 125 www.sciencedirect.com
Y Wang, H Yi, M Wang, O Yu… - Journal of the American …, 2011 - ACS Publications
… of resveratrol, a stilbene associated a range of health-promoting activities, in yeast used an unnatural engineered fusion protein of Arabidopsis thaliana (thale cress) 4-coumaroyl-CoA …
Number of citations: 50 pubs.acs.org
FG Sunstrum, HL Liu, S Jancsik, LL Madilao… - Plos one, 2021 - journals.plos.org
… -CoA thioesters caffeoyl-CoA, coumaroyl-CoA and feruloyl-CoA are produced from the respective hydroxycinnamic acids by enzymes generally referred to as 4-coumaroyl-CoA ligases (…
Number of citations: 4 journals.plos.org
B Watanabe, H Kirikae, T Koeduka, Y Takeuchi… - Bioorganic & Medicinal …, 2018 - Elsevier
… 4-Coumaroyl-CoA ligase (4CL) is ubiquitous in the plant kingdom, and plays a central role in the biosynthesis of phenylpropanoids such as lignins, flavonoids, and coumarins. 4CL …
Number of citations: 9 www.sciencedirect.com
H Guo, Y Yang, F Xue, H Zhang, T Huang, W Liu… - Molecular …, 2017 - pubs.rsc.org
… effect of flexible linker length on the catalytic efficiency of fusion proteins, two short flexible peptide linkers of various lengths were fused between Arabidopsis thaliana 4-coumaroyl-CoA …
Number of citations: 43 pubs.rsc.org
CY Lin, JP Wang, Q Li, HC Chen, J Liu, P Loziuk… - Molecular Plant, 2015 - cell.com
… 4-Coumaroyl shikimic acid strongly inhibits the formation of 4-coumaroyl-CoA and caffeoyl-CoA. Caffeoyl shikimic acid inhibits only the formation of 4-coumaroyl-CoA. 4-Coumaroyl and …
Number of citations: 44 www.cell.com
YS Kim, YB Kim, YJ Kim, MY Lee… - Natural product …, 2014 - journals.sagepub.com
… The 4CL catalyzes the formation of 4-coumaroyl CoA via a twostep ATP- and Mg2+-… In addition, some of these isoforms are involved in the biosynthesis of 4-coumaroyl CoA-derived …
Number of citations: 21 journals.sagepub.com
RE Kneusel, U Matern, K Nicolay - Archives of biochemistry and biophysics, 1989 - Elsevier
… More recently, the hydroxylation of 4coumaroyl-CoA by an … cultured parsley cells which hydroxylates 4-coumaroyl-CoA … the 3-hydroxylation of 4-coumaroyl-CoA must represent a branch …
Number of citations: 122 www.sciencedirect.com
E Soubeyrand, M Kelly, SA Keene… - Biochemical …, 2019 - portlandpress.com
Plants have evolved the ability to derive the benzenoid moiety of the respiratory cofactor and antioxidant, ubiquinone (coenzyme Q), either from the β-oxidative metabolism of p-…
Number of citations: 15 portlandpress.com
A Mitra, Y Kitamura, MJ Gasson, A Narbad… - Archives of Biochemistry …, 1999 - Elsevier
… is active with three closely related substrates, 4-coumaroyl-CoA, caffeoyl-CoA, and feruloyl-… activity (2.3 molecules s 1 at 30C; 4-coumaroyl-CoA as substrate). © 1999 Academic Press …
Number of citations: 102 www.sciencedirect.com

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